molecular formula C7H6O3S B2683100 Methyl 2-oxo-2-(thiophen-3-yl)acetate CAS No. 104749-67-9

Methyl 2-oxo-2-(thiophen-3-yl)acetate

Cat. No. B2683100
CAS RN: 104749-67-9
M. Wt: 170.18
InChI Key: WXJHRBGDHJRFBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 2-oxo-2-(thiophen-3-yl)acetate” is a chemical compound with the formula C7H6O3S . It is used for research purposes and has a molecular weight of 170.19 .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the formula C7H6O3S . The exact mass is 170.00400 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the search results. The compound has a molecular weight of 170.18600 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Methyl 2-oxo-2-(thiophen-3-yl)acetate has been utilized in the synthesis of drug intermediates, such as methyl 2-hydroxy-2,2-di(thiophen-2-yl)acetate. This compound is derived from 2-bromothiophene using Grignard reagents and exhibits interesting properties for undergraduate organic chemistry experiments (W. Min, 2015).

Biological Activities

  • Derivatives of this compound have been synthesized and evaluated for their in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi (N. Desai, D. Dave, M. Shah, G. Vyas, 2001).

Molecular Studies and Applications

Antimicrobial and Antifungal Activities

Corrosion Inhibition

Future Directions

Thiophene derivatives, including “Methyl 2-oxo-2-(thiophen-3-yl)acetate”, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

properties

IUPAC Name

methyl 2-oxo-2-thiophen-3-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-10-7(9)6(8)5-2-3-11-4-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXJHRBGDHJRFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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